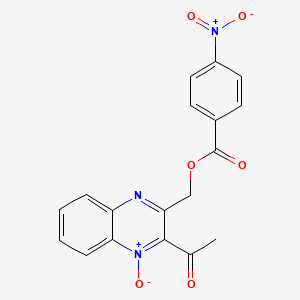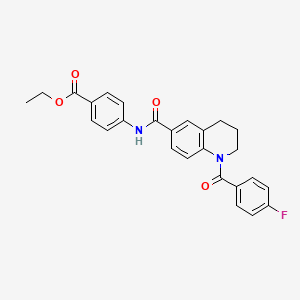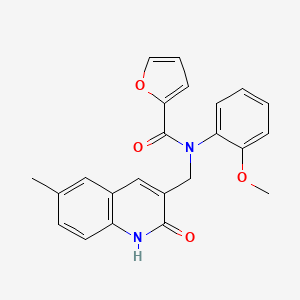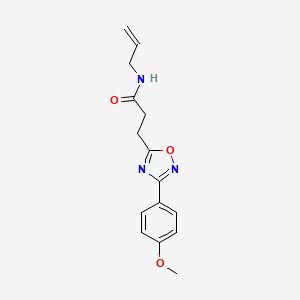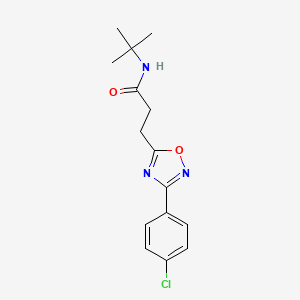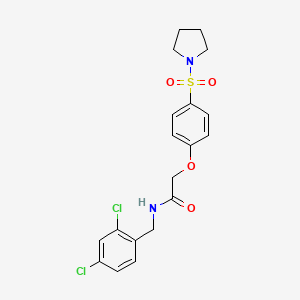
N-(2,4-dichlorobenzyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-dichlorobenzyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide, also known as DBeQ, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases. DBeQ has been found to have anti-inflammatory, anti-cancer, and neuroprotective effects.
Mechanism of Action
N-(2,4-dichlorobenzyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide exerts its effects by inhibiting the activity of the proteasome, a cellular complex responsible for protein degradation. N-(2,4-dichlorobenzyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide binds to the proteasome and prevents its normal function, leading to the accumulation of misfolded and damaged proteins within the cell. This accumulation triggers a cellular stress response that ultimately leads to cell death in cancer cells and inflammation in immune cells.
Biochemical and Physiological Effects
N-(2,4-dichlorobenzyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has been shown to have a variety of biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, reduce inflammation in immune cells, and protect neurons from oxidative stress and inflammation. N-(2,4-dichlorobenzyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has also been shown to modulate the activity of various signaling pathways involved in cell growth, differentiation, and survival.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(2,4-dichlorobenzyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide in lab experiments is its specificity for the proteasome, which allows researchers to study the role of protein degradation in various cellular processes. However, N-(2,4-dichlorobenzyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide can also have off-target effects on other cellular pathways, which can complicate data interpretation. Additionally, the use of N-(2,4-dichlorobenzyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide in animal models can be limited by its poor solubility and bioavailability.
Future Directions
There are several future directions for research on N-(2,4-dichlorobenzyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide. One area of interest is the development of more potent and selective proteasome inhibitors based on the structure of N-(2,4-dichlorobenzyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide. Another area of research is the investigation of the role of the proteasome in various disease processes, including neurodegenerative diseases and autoimmune disorders. Additionally, the use of N-(2,4-dichlorobenzyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide as a tool for studying protein degradation in cellular processes such as autophagy and endoplasmic reticulum stress is an area of active investigation.
Synthesis Methods
The synthesis of N-(2,4-dichlorobenzyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide involves a multi-step process that includes the reaction of 2,4-dichlorobenzyl alcohol with 4-(pyrrolidin-1-ylsulfonyl)phenol to form the intermediate compound, which is then reacted with chloroacetyl chloride to form N-(2,4-dichlorobenzyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide. The purity of the final product can be confirmed by HPLC and NMR spectroscopy.
Scientific Research Applications
N-(2,4-dichlorobenzyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to have anti-inflammatory effects in models of rheumatoid arthritis, multiple sclerosis, and colitis. N-(2,4-dichlorobenzyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has also been shown to have anti-cancer effects in models of breast cancer, prostate cancer, and glioblastoma. Additionally, N-(2,4-dichlorobenzyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has been found to have neuroprotective effects in models of Alzheimer's disease, Parkinson's disease, and traumatic brain injury.
properties
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]-2-(4-pyrrolidin-1-ylsulfonylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Cl2N2O4S/c20-15-4-3-14(18(21)11-15)12-22-19(24)13-27-16-5-7-17(8-6-16)28(25,26)23-9-1-2-10-23/h3-8,11H,1-2,9-10,12-13H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEGBWTMDKVTEEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)OCC(=O)NCC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dichlorobenzyl)-2-[4-(pyrrolidin-1-ylsulfonyl)phenoxy]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

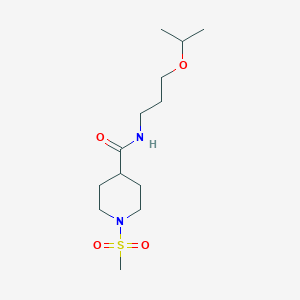
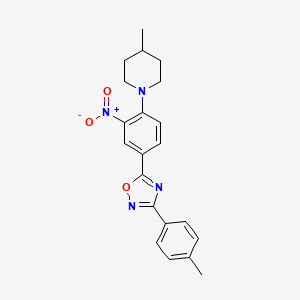
![3-phenyl-6-(piperidine-1-carbonyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7694361.png)

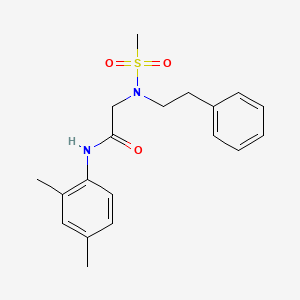

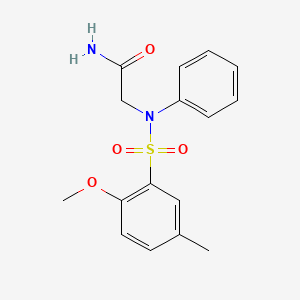
![N-(diphenylmethyl)-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7694416.png)
